molecular formula C16H24N2O3 B14883433 N-Isopropyl L-Cbz-Valinamide

N-Isopropyl L-Cbz-Valinamide

Cat. No.: B14883433
M. Wt: 292.37 g/mol
InChI Key: QPBXZWQERAUACZ-UHFFFAOYSA-N
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Description

N-Isopropyl L-Cbz-Valinamide is a compound with the molecular formula C16H24N2O3. It is a derivative of valine, an essential amino acid, and is often used in organic synthesis, particularly in the formation of peptides. The compound features a carbamate protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl L-Cbz-Valinamide can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . The reaction is highly efficient and yields high amounts of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as the removal of protecting groups and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl L-Cbz-Valinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be used to remove the carbamate protecting group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce the free amine by removing the carbamate group.

Scientific Research Applications

N-Isopropyl L-Cbz-Valinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl L-Cbz-Valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in biochemical pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Isopropyl L-Cbz-Valinamide include:

Uniqueness

This compound is unique due to its specific combination of the isopropyl group and the Cbz protecting group. This combination provides distinct chemical properties and reactivity, making it particularly useful in certain synthetic applications. The compound’s stability and ease of removal of the protecting group under mild conditions further enhance its utility in organic synthesis.

Properties

IUPAC Name

benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11(2)14(15(19)17-12(3)4)18-16(20)21-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBXZWQERAUACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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